Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane

Vue d'ensemble

Description

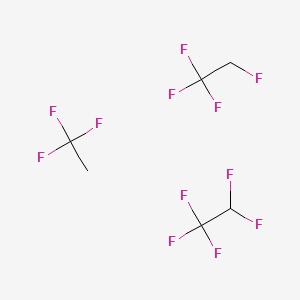

Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane is a useful research compound. Its molecular formula is C6H6F12 and its molecular weight is 306.09 g/mol. The purity is usually 95%.

The exact mass of the compound Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane is 306.0277881 g/mol and the complexity rating of the compound is 113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thermophysical Property Data

The compound has been extensively studied for its thermophysical properties . These properties include phase change data, density, isobaric coefficient of expansion, isothermal compressibility, thermal pressure coefficient, and enthalpy of vaporization or sublimation . This data is crucial for understanding the compound’s behavior under various conditions and can be applied in fields like chemical engineering and materials science .

Refrigerant

One of the primary applications of this compound is as a refrigerant . It is identified as a potential refrigerant used in place of chlorofluorocarbons . This makes it environmentally friendly as it does not contribute to ozone layer depletion .

Foam Expansion Agent

1,1,2,2-Tetrafluoroethane, an isomer of the compound, is used as a foam expansion agent . This application is particularly useful in the production of foamed plastics .

Heat Transfer Fluid

The compound is also used as a heat transfer fluid . This application is important in systems that require the efficient transfer of heat, such as air conditioning systems and refrigeration .

Trifluorovinylating Agent in Organic Synthesis

1,1,1,2-Tetrafluoroethane is used as a trifluorovinylating agent in organic synthesis . This allows for the introduction of trifluorovinyl groups into organic molecules, which can be useful in the synthesis of various organic compounds .

Medical Propellant

The compound can be used as a medical propellant for a wide range of applications . This includes its use in medical inhalers .

Topical Vapocoolant Spray

In combination with pentafluoropropane, it is used as a topical vapocoolant spray . This application is particularly useful in medical procedures for numbing boils before curettage .

Potential Inhalational Anesthetic

The compound has also been studied as a potential inhalational anesthetic . However, it is nonanaesthetic at doses used in inhalers .

Mécanisme D'action

Target of Action

These compounds are primarily used as refrigerants , indicating that their target is the heat in these systems.

Mode of Action

These compounds work by absorbing heat from the environment during evaporation, providing a cooling effect . This is a physical process rather than a biochemical interaction with a biological target.

Biochemical Pathways

It’s important to note that any accidental inhalation or exposure could potentially lead to health issues due to their asphyxiant properties .

Pharmacokinetics

For example, 1,1,1,2-tetrafluoroethane has a boiling point of -26.3 °C at atmospheric pressure , which influences its evaporation rate and thus its cooling capacity.

Result of Action

The primary result of the action of these compounds is the cooling of the environment in which they are used. This is achieved through the absorption of heat during the evaporation process .

Action Environment

The efficacy and stability of these compounds can be influenced by environmental factors such as temperature and pressure . For example, the cooling effect of these compounds is most effective when used within a certain temperature range. Additionally, these compounds have been shown to have a negligible impact on ozone depletion, but they do have a global warming potential .

Propriétés

IUPAC Name |

1,1,1,2,2-pentafluoroethane;1,1,1,2-tetrafluoroethane;1,1,1-trifluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5.C2H2F4.C2H3F3/c3-1(4)2(5,6)7;3-1-2(4,5)6;1-2(3,4)5/h1H;1H2;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNHDBLWQSSAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(F)F.C(C(F)(F)F)F.C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane | |

CAS RN |

150743-07-0 | |

| Record name | HFC 404a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150743-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)

![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)